3-[3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid
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Overview
Description
Scientific Research Applications
Novel Heterocyclic Compounds with Biological Activity
Researchers have explored the reaction of compounds similar to 3-[3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid with various reagents to synthesize new heterocyclic compounds. For instance, the reaction of related acid derivatives with antipyrin has led to the formation of butanoic acid derivatives, which upon further reactions yielded pyridazinone derivatives. These derivatives exhibited antimicrobial and antifungal activities, highlighting their potential in drug discovery and development (Sayed et al., 2003).
Fluorescent Derivatisation of Amino Acids
In another study, 3-(Naphthalen-1-ylamino)propanoic acid, a compound with a structure somewhat analogous to the query compound, was used for the fluorescent derivatisation of amino acids. This derivatisation produced strongly fluorescent amino acid derivatives, which could be utilized in biological assays due to their strong fluorescence and good quantum yields (Frade et al., 2007).
Anticancer and Antimicrobial Agents
The synthesis and molecular docking study of new heterocyclic compounds, including 1-aryl-3-(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)-propenones, have shown significant anticancer activity against a panel of 60 cancer cell lines. Additionally, these compounds demonstrated in vitro antibacterial and antifungal activities, suggesting their utility in overcoming microbe resistance to pharmaceutical drugs (Katariya et al., 2021).
Structural Characterization for Medicinal Chemistry
The preparation and structural characterization of compounds related to 3-[3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid have been pivotal in advancing the field of medicinal chemistry. For example, the synthesis of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate and its structural elucidation through various spectroscopic techniques have been crucial in developing new pharmaceuticals (Shuang-hu, 2014).
Future Directions
properties
IUPAC Name |
3-[3-(3-chlorophenyl)-6-oxopyridazin-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c14-10-3-1-2-9(8-10)11-4-5-12(17)16(15-11)7-6-13(18)19/h1-5,8H,6-7H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWGRHABTLSHCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN(C(=O)C=C2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid |
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